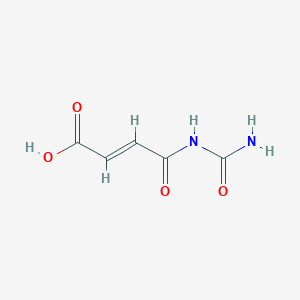

N-CarbamoYl-Maleamic Acid

Description

Contextualization within the Class of Maleamic Acid Derivatives

Maleamic acids are a class of organic compounds characterized by the presence of both an amide and a carboxylic acid functional group, typically formed through the reaction of a primary amine with maleic anhydride (B1165640). wikipedia.org This reaction involves the ring-opening of the anhydride, resulting in an amido carboxylic acid. wikipedia.org The general structure of a maleamic acid is HO₂CCH=CHC(O)NRR', where R and R' can be hydrogen or organic substituents.

N-Carbamoyl-Maleamic Acid, also known as maleuric acid, fits within this class as a specific derivative where the nitrogen atom of the maleamic acid structure is substituted with a carbamoyl (B1232498) group (-C(O)NH₂). vulcanchem.com Its systematic IUPAC name is (Z)-4-(carbamoylamino)-4-oxobut-2-enoic acid. vulcanchem.comfishersci.nl The structure integrates the characteristic maleic acid moiety with a urea-derived functional group, bestowing upon it both acidic properties and significant hydrogen-bonding capabilities. vulcanchem.com This unique combination distinguishes it from simpler maleamic acids and is key to its reactivity and applications. Other related compounds are formed when different cyclic anhydrides, such as succinic anhydride or phthalic anhydride, react with amines to yield the corresponding amic acids (succinamic acid and phthalamidic acid, respectively). wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 105-61-3 lookchem.com |

| Molecular Formula | C₅H₆N₂O₄ vulcanchem.com |

| Molecular Weight | 158.11 g/mol vulcanchem.com |

| Melting Point | 156–159 °C lookchem.com |

| Appearance | White crystalline solid vulcanchem.com |

| Solubility | Soluble in polar solvents like DMSO, hot acetic acid, ethanol, and acetone. vulcanchem.comfishersci.nl Practically insoluble in cold water and cold acetic acid. fishersci.nl |

| Hydrogen Bond Donor Count | 3 lookchem.com |

| Hydrogen Bond Acceptor Count | 4 lookchem.com |

Historical Development of this compound Chemistry

The chemistry of this compound is fundamentally linked to the reactions of maleic anhydride and urea (B33335). A well-established industrial synthesis involves a one-pot reaction between these two precursors, typically using acetic acid as a solvent. vulcanchem.com A representative method involves heating maleic anhydride and urea to approximately 50°C for several hours. vulcanchem.com This process allows for the nucleophilic attack of urea on the maleic anhydride, leading to the formation of this compound. vulcanchem.com

Research into related compounds has helped refine the synthesis parameters. For instance, studies on N-carboxymethyl maleamic acid have shown that extended reaction times or temperatures above 50°C can lead to reduced yields due to decomposition or solubility issues. vulcanchem.com Consequently, maintaining mild temperatures and stoichiometric reactant ratios is critical for maximizing the efficiency of this compound synthesis. vulcanchem.com The controlled condensation of maleic anhydride with urea and the subsequent cyclization of the resulting maleuric acids have been a practical route for producing related compounds like N-carbamylmaleimides. researchgate.net

Current Research Landscape and Academic Significance

This compound is a significant molecule in contemporary chemical research, serving as a versatile building block and functional chemical.

In organic synthesis, this compound is primarily utilized as a chemical intermediate. fishersci.nl Its bifunctional nature, possessing both a carboxylic acid and a carbamoyl-amide group, makes it a valuable precursor for more complex molecules. One of the most important reactions it undergoes is cyclodehydration to form N-carbamylmaleimide. researchgate.net This transformation is typically achieved by heating the maleamic acid with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate (B1210297). uobaghdad.edu.iq

The planar geometry and conjugated system of the molecule are crucial for its reactivity in cycloaddition and polymerization reactions. vulcanchem.com The synthesis of various N-substituted maleimides often proceeds through an N-substituted maleamic acid intermediate, which is then cyclized. uobaghdad.edu.iqgoogle.com These maleimide (B117702) derivatives are used extensively as antibacterial agents and as cross-linking reagents in polymer chemistry. jocpr.com

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Assignment |

| Infrared (IR) | 3300–2500 | O-H and N-H stretches vulcanchem.com |

| 1710 | C=O (carboxylic acid) vulcanchem.com | |

| 1660 | C=O (amide) vulcanchem.com | |

| 1600 | C=C stretch vulcanchem.com | |

| ¹H NMR (DMSO-d₆) | 12.8 (broad singlet, 1H) | Carboxylic acid proton (-COOH) vulcanchem.com |

| 10.4 and 7.6 (broad singlets, 1H each) | Amide protons (-NH-CO-) vulcanchem.com | |

| 6.4 (singlet, 2H) | Olefinic protons (C=C) vulcanchem.com |

The applications of this compound extend into interdisciplinary fields, particularly materials science and bioconjugation chemistry.

In polymer science, it serves as a precursor for additives that enhance the thermal stability of resins. vulcanchem.com Research has demonstrated the grafting of this compound onto polymers like linear low-density polyethylene (B3416737) (LLDPE). conicet.gov.ar This modification, carried out in the molten state using a peroxide initiator, alters the chemical and physical properties of the original polymer by introducing functional groups. conicet.gov.ar The high temperatures used in such processes can induce intramolecular condensation of the grafted molecule to form new imide-amide structures. conicet.gov.ar

In the realm of biochemistry, the maleamic acid structure is a key component in bioconjugation. The maleimide derivatives synthesized from maleamic acids are widely used for labeling proteins. vulcanchem.com The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue in a protein attacks the double bond of the maleimide ring, forming a stable covalent bond. vulcanchem.com Furthermore, N-Carbamoyl-amino acid amidohydrolases are enzymes that have shown potential in biotechnological processes, including the production of optically pure L-amino acids from racemic N-carbamoyl-amino acids. researchgate.net

Structure

3D Structure

Properties

CAS No. |

15059-25-3 |

|---|---|

Molecular Formula |

C5H6N2O4 |

Molecular Weight |

158.11 g/mol |

IUPAC Name |

(E)-4-(carbamoylamino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1+ |

InChI Key |

GWGLGTKSTGSWGQ-OWOJBTEDSA-N |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)NC(=O)N |

Canonical SMILES |

C(=CC(=O)O)C(=O)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies

Direct Synthesis of N-Carbamoyl-Maleamic Acid

The direct synthesis of this compound, also known as maleuric acid, is a key process involving the nucleophilic attack of a urea (B33335) derivative on maleic anhydride (B1165640). This reaction opens the anhydride ring to form the corresponding amic acid.

The condensation of maleic anhydride with urea or its monosubstituted derivatives provides a practical route to N-carbamoylmaleamic acids. researchgate.net This reaction is a specific instance of the broader class of reactions involving the aminolysis of cyclic anhydrides. rsc.org The process can be carefully controlled to yield the desired maleuric acid, which can then be used in subsequent reactions, such as cyclization to form N-carbamylmaleimides. researchgate.net A related approach involves the reaction of polymaleic anhydride (PMA) with an imidization agent like urea at elevated temperatures to produce polymaleimide (PMAI). nih.gov

The synthesis of N-substituted maleamic acids, including this compound, can be performed under various conditions and in a range of solvents. The reaction of maleic anhydride with amines has been successfully carried out in solvents such as diethyl ether, dioxane, chloroform, and acetic acid. rsc.orgjocpr.comsrce.hrresearchgate.net For instance, the reaction of ethylene (B1197577) urea with maleic anhydride is preferably conducted in polar aprotic solvents like acetonitrile (B52724), dimethylsulfoxide (DMSO), or dimethyl formamide (B127407) (DMF). google.com The temperature for this specific reaction can range from room temperature to 80-100°C, with a preferred range of 50-60°C to minimize the formation of colored byproducts. google.com In other systems, such as the reaction of maleic anhydride with anhydrous ammonia (B1221849), benzene (B151609) has been used as a solvent at temperatures of either room temperature or 50°C. researchgate.net Solvent-free approaches using mechanochemical processes have also been reported for the synthesis of maleamic acids. researchgate.net

A study on the reaction of ethylene urea and maleic anhydride in acetonitrile provides specific details. The reaction proceeds by dissolving maleic anhydride in warm acetonitrile and adding it to a slurry of ethylene urea in the same solvent at 50-60°C, yielding a clear solution after 2-3 hours. google.com

Table 1: Reaction Conditions for Amidation of Maleic Anhydride with Urea Derivatives

| Reactants | Solvent | Temperature | Duration | Observations |

|---|---|---|---|---|

| Ethylene Urea, Maleic Anhydride | Acetonitrile | 50-60°C | 2-3 hours | Reaction mixture becomes a clear amber solution. google.com |

| Ethylene Urea, Maleic Anhydride | Methylene Chloride | Reflux | ~16 hours | A white suspension is formed. google.com |

| Maleic Anhydride, Anhydrous Ammonia | Benzene | 50°C | 5 hours | Yield of 95% reported. researchgate.net |

Optimizing the yield and purity of this compound and its derivatives often involves adjusting reaction parameters such as temperature, reactant ratios, and purification methods. In the solvent-free synthesis of polymaleimide from polymaleic anhydride and urea, temperature and reactant stoichiometry are critical. The imide content was found to be constant at temperatures of 180°C and higher. nih.gov By increasing the molar ratio of urea to anhydride units to 0.52, the imide content could be maximized to 94%. nih.gov

Table 2: Effect of Temperature on Imide Content in Polymaleimide Synthesis

| Temperature (°C) | Imide Content (%) |

|---|---|

| 160 | 69 |

| 170 | 85 |

| 180 | 94 |

| 190 | 95 |

Conditions: urea/anhydride molar ratio = 0.52, Time: 3 h. Data sourced from nih.gov.

Purification is another key aspect of obtaining a high-purity product. A standard method for purifying this compound is crystallization from hot water, followed by drying over sulfuric acid at approximately 100°C. chemicalbook.com For N-arylmaleamic acids, purification often involves recrystallization from a suitable solvent, such as dimethylformamide (DMF), after initial filtration of the crude product. srce.hr

Amidation of Maleic Anhydride with Urea Derivatives

Synthesis of N-Substituted Maleamic Acids as General Precursors

The synthesis of N-substituted maleamic acids is a fundamental transformation that serves as the initial step for producing various compounds, including N-substituted maleimides, which have significant applications in chemistry and materials science. rsc.orggoogle.com

The reaction between maleic anhydride and a primary amine is a well-established method for producing N-substituted maleamic acids, often with high yields. researchgate.net This nucleophilic acyl substitution reaction results in a product that contains both an amide and a carboxylic acid functional group. rsc.org The reaction is typically exothermic and can be performed at room temperature or with gentle heating. rsc.org A wide array of primary amines can be used, including aliphatic, alicyclic, and aromatic amines. google.com

Examples of this reaction are numerous in the literature:

Aromatic amines: Aniline (B41778) and its substituted derivatives react with maleic anhydride in diethyl ether to form N-arylmaleamic acids. rsc.org Similarly, p-biphenylamine has been reacted with maleic anhydride in chloroform. srce.hr

Heterocyclic amines: Substituted 2-aminothiazoles react with maleic anhydride in dioxane at 0-5°C to yield the corresponding maleamic acid derivatives. jocpr.com

The general procedure involves dissolving maleic anhydride in a suitable solvent and adding a solution of the amine dropwise. rsc.org The resulting maleamic acid often precipitates from the reaction mixture and can be isolated by filtration. rsc.orgsrce.hr These intermediates can be readily obtained in almost theoretical yields. google.com

The synthesis of maleamic acids with specific substitution patterns on the double bond requires controlled reaction conditions. Research has focused on developing methods to selectively synthesize mono- and dialkyl substituted maleamic acids. rsc.orgresearchgate.net The number, structure, and position of these substituents significantly influence the properties of the resulting molecule. rsc.orgx-mol.com

In one study, the reaction between n-butylamine and citraconic anhydride was investigated. rsc.orgx-mol.com By carefully controlling the reaction temperature and time, the ratio of the two resulting n-butyl citraconamic acid isomers (α and β) could be finely tuned. rsc.orgx-mol.com

Further investigation into the reaction of n-butylamine with 2,3-dimethylmaleic anhydride explored the effects of the solvent, the presence of a basic catalyst, and temperature. rsc.orgresearchgate.net Through this investigation, the reaction conditions were optimized to efficiently synthesize the desired dimethylmaleamic acids. rsc.orgresearchgate.net These controlled synthetic strategies are crucial for preparing maleamic acid derivatives with tailored properties for specific applications. rsc.org

Innovative Synthetic Approaches and Green Chemistry Considerations

A primary focus has been the replacement of conventional organic solvents like toluene, xylene, and dichloromethane, which pose environmental and health risks. mdpi.com Researchers are actively exploring benign alternatives. Acetic acid, for instance, is utilized as a greener solvent for reacting diamines with maleic anhydride. mdpi.com Water is another attractive green solvent, and a base-catalyzed ring opening of a related bis-maleimide in water has demonstrated near-quantitative yields. mdpi.com It is important to note, however, that reaction conditions are critical, as studies have shown that refluxing maleamic acids in water can lead to hydrolysis rather than the intended product. arkat-usa.org

Solvent-free synthesis, or "grindstone chemistry," represents a significant advancement in green preparative methods. innovareacademics.in This high-efficiency technique involves the grinding of solid reactants at room temperature, often with a catalyst, eliminating the need for solvents entirely. semanticscholar.org While not yet specifically documented for this compound, this methodology has been successfully applied to analogous compounds like maleanilic acids, using reagents such as dicyclohexylcarbodiimide (B1669883) or an alkylating agent with potassium carbonate. semanticscholar.org

Alternative energy sources are also being harnessed to drive reactions more efficiently. Microwave-assisted synthesis, for example, can significantly enhance reaction rates and yields, offering a more sustainable alternative to conventional heating. beilstein-journals.org This technique has been applied to related syntheses, such as the N-carbamylation step in the Urech synthesis of hydantoins. beilstein-journals.org

Catalysis plays a pivotal role in modern synthesis, enabling milder reaction conditions and improved product selectivity. For the cyclization of maleamic acids to their corresponding maleimides, betaine (B1666868) has been employed as an effective catalyst in thermal processes. google.com Furthermore, one-pot synthesis strategies, which combine multiple reaction steps into a single procedure without isolating intermediates, are being developed. This approach simplifies the process, reduces waste, and has been successfully used to create complex maleamate-functionalized polymers. ekb.eg The development of N-alkyl carbamoylimidazoles as stable, storable, and less hazardous alternatives to phosgene (B1210022) or isocyanates for creating urea-based structures also represents a significant green innovation. nih.gov

The following tables summarize various synthetic approaches for maleamic acids and related compounds, highlighting the green chemistry considerations.

Table 1: Green Solvent and Solvent-Free Approaches for Maleamic Acid Synthesis

| Reactants | Method | Solvent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Diamines + Maleic Anhydride | Acylation | Acetic Acid | Symmetric Dimaleamic Acids | 16-62% | mdpi.com |

| 1,1'-(1,4-phenylene)bis(1H-pyrrole-2,5-dione) | Base-catalyzed ring opening | Water, NaOH | Symmetric Dimaleamic Acid | >99% | mdpi.com |

| Maleanilic Acid | Grinding | Solvent-free, Dicyclohexylcarbodiimide, room temp. | Maleimide (B117702) | 67% | semanticscholar.org |

Table 2: Innovative Catalytic and One-Pot Methodologies

| Reactants | Method | Catalyst/Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| N-substituted Maleamic Acid | Thermal Cyclization | Betaine | Maleimide | Catalytic dehydration | google.com |

| Maleamic Acid Derivatives + Chitosan (B1678972) + PVC | One-Pot Synthesis | N,N'-dicyclohexyl carbodiimide (B86325) (DCC) | Maleamate-functionalized nanocomposite | Process simplification, reduced waste | ekb.eg |

| Primary Amines + 1,1'-carbonyldiimidazole (B1668759) (CDI) | Acylation | - | N-Alkyl carbamoylimidazoles | Green, stable alternative to phosgene/isocyanates | nih.gov |

Compound Index

Advanced Studies on Reaction Mechanisms and Transformations

Cyclodehydration of N-Carbamoyl-Maleamic Acid to N-Carbamoyl Maleimide (B117702)

The intramolecular cyclodehydration of this compound is a fundamental transformation that yields the corresponding N-Carbamoyl Maleimide. researchgate.net This reaction is a standard method for the synthesis of N-substituted maleimides. lew.rogoogle.com The process involves the removal of a water molecule from the maleamic acid precursor, leading to the formation of a five-membered imide ring. google.com The success of this ring-closure is crucial and can be influenced by various factors, including the choice of dehydrating agent and the presence of catalysts. lew.rogoogle.com

Theoretical and computational studies have elucidated the mechanistic intricacies of the cyclodehydration of N-substituted maleamic acids. lew.roresearchgate.net The reaction is generally understood to proceed through a two-stage mechanism. lew.ro The initial step involves the reaction of the carboxylic acid group of this compound with a dehydrating agent, such as acetic anhydride (B1165640), to form a mixed anhydride intermediate. lew.roresearchgate.net

Following the formation of this intermediate, the intramolecular cyclization occurs. This ring closure can proceed via two competing pathways: nucleophilic attack from the amide nitrogen onto the activated carbonyl carbon, yielding the desired N-Carbamoyl Maleimide, or attack from the amide oxygen, which leads to the formation of an N-Carbamoyl Isomaleimide. lew.ro Computational studies suggest that the cyclization of the mixed anhydride intermediate to the maleimide occurs through the acylation of the amide-nitrogen atom. lew.ro An ionic reaction mechanism is considered most probable, particularly when catalysts like acetate (B1210297) anion or triethylamine (B128534) are present. lew.roresearchgate.net This pathway requires the loss of the amide proton from the mixed anhydride before the ring closure can occur, highlighting the need for a nucleophilic center in the dehydrating/catalyst system. researchgate.net

Dehydrating agents are essential for facilitating the ring-closure under relatively mild conditions, which helps to prevent decomposition or other unwanted side reactions. lew.ro Acetic anhydride is a commonly employed dehydrating agent for this purpose, often used in conjunction with a catalyst like sodium acetate. lew.rogoogle.comgoogle.comuobaghdad.edu.iq

The primary role of acetic anhydride is to activate the terminal carboxyl group of this compound. It reacts with the carboxylic acid to form a mixed anhydride intermediate. lew.ro This intermediate is significantly more electrophilic than the original carboxylic acid, making it susceptible to intramolecular nucleophilic attack by the amide nitrogen. lew.roresearchgate.net

Theoretical studies have shown that alternative dehydrating agents can also be effective. For instance, replacing the hydrogen atoms of acetic anhydride with fluorine to give trifluoroacetic anhydride can strongly decrease the activation barriers for the cyclization, suggesting it is a more effective dehydrating agent. lew.roresearchgate.net Another agent, dicyclohexylcarbodiimide (B1669883) (DCC), is also known to close maleamic acid rings more readily than acetic anhydride. google.com

Catalysts play a critical role in controlling the reaction pathway and rate of cyclodehydration. The acetate anion (often from sodium acetate) and tertiary amines like triethylamine are frequently used. lew.roresearchgate.net Their presence supports an ionic reaction mechanism. lew.ro

Computational studies indicate that the cyclization of the mixed anhydride intermediate requires the loss of the amide proton to form an anion. researchgate.net Catalysts like the acetate anion or triethylamine can act as the necessary nucleophilic center to abstract this proton, thereby facilitating the subsequent intramolecular ring closure. researchgate.net The rate of the dehydration reaction of N-phenylmaleamic acid with acetic anhydride has been shown to follow second-order kinetics when catalyzed by sodium acetate. researchgate.net The presence of a tertiary base can sometimes lead to the darkening of the reaction mixture, suggesting the occurrence of undesired side reactions. lew.ro In the case of DCC as the dehydrating agent, an isomerizing agent such as 1-hydroxybenzotriazole (B26582) (HOBt) can be added as a catalyst to direct the reaction towards the maleimide product instead of the isomaleimide. google.com

The cyclodehydration of N-substituted maleamic acids is governed by both kinetic and thermodynamic factors, which determine the product distribution, particularly between the maleimide and isomaleimide isomers. lew.ro

Computational studies using density functional theory (DFT) have provided insight into the energy profiles of these reactions. lew.ro The formation of N-substituted maleimides is generally the thermodynamically favored outcome, as indicated by lower global free reaction energies compared to the corresponding isomaleimides. lew.ro However, the kinetic landscape is more complex. The activation energy for cyclization via the amide oxygen (leading to isomaleimide) is often lower than that for cyclization via the amide nitrogen (leading to maleimide). lew.ro This suggests that the formation of the isomaleimide is frequently the kinetically favored pathway. lew.roresearchgate.net

An exception has been noted for certain substituents; for example, with a butyl substituent, maleimide formation is favored both thermodynamically and kinetically when using acetic anhydride. lew.ro The activation energies for the ring-closure reaction have been determined experimentally for compounds like N-phenylmaleamic acid to be in the range of 12.6-13.2 kcal/mol (converted from cal/g mol). researchgate.net Theoretical calculations have shown that the activation energies are low enough for the cyclodehydration to proceed at room temperature. lew.ro

| Product | Controlling Factor | General Outcome | Notes |

|---|---|---|---|

| N-Substituted Maleimide | Thermodynamic | Favored (more stable product) | The global free reaction energy for maleimide formation is typically lower. |

| N-Substituted Isomaleimide | Kinetic | Often favored (lower activation energy) | The activation barrier to form the isomaleimide via oxygen attack is often lower than for nitrogen attack. |

Under certain cyclodehydration conditions, particularly those favoring kinetic control, significant quantities of the N-substituted isomaleimide are formed alongside the maleimide. lew.ro Isomaleimides are structural isomers where the ring closure has occurred through the amide oxygen atom instead of the nitrogen. lew.ro Their formation is a common outcome when using dehydrating agents like acetic anhydride or DCC alone. lew.rogoogle.com

Detailed Mechanistic Pathways of Intramolecular Ring Closure

Hydrolysis and Amide Cleavage Reactions

This compound, containing an amide bond and a carboxylic acid group in proximity, is susceptible to hydrolysis reactions. Amide hydrolysis is the cleavage of the C-N bond by reaction with water, typically yielding a carboxylic acid and an amine. allen.in This process can be catalyzed by either acidic or basic conditions. allen.inmasterorganicchemistry.com

For this compound, intramolecular catalysis by the neighboring carboxylic acid group can significantly accelerate the rate of amide hydrolysis compared to simple amides. mdpi.comresearchgate.net This intramolecular process is proposed to involve the intermediate formation of maleic anhydride. researchgate.net The efficiency of this catalysis is sensitive to the substitution pattern on the carbon-carbon double bond. researchgate.net Computational studies on the hydrolysis of N-methylmaleamic acid, a close structural analog, suggest that a concerted reaction mechanism is energetically more favorable than a stepwise one, both in the gas phase and in solution. researchgate.net The presence of a solvent significantly lowers the calculated reaction barriers. researchgate.net

Under general acidic conditions, the hydrolysis mechanism typically involves the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A subsequent nucleophilic attack by water leads to a tetrahedral intermediate that collapses to break the C-N bond. masterorganicchemistry.commdpi.com In basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon directly. allen.in

Furthermore, the cyclic product, N-Carbamoyl Maleimide, can also undergo hydrolysis. The imide ring can be opened by water to revert to the maleamic acid, a reaction that is first-order in hydroxide ion concentration above pH ~5. smolecule.comprolynxinc.com

| Reactant | Reaction Type | Key Features | Products |

|---|---|---|---|

| This compound | Intramolecular Amide Hydrolysis | Catalyzed by the adjacent carboxylic acid group; proceeds via a concerted mechanism. researchgate.net | Maleic Acid and Urea (B33335) |

| N-Carbamoyl Maleimide | Imide Ring Hydrolysis | Reversible ring-opening; rate increases with pH > 5. prolynxinc.com | This compound |

Intramolecular Amide Hydrolysis Mechanisms

The hydrolysis of the amide bond in maleamic acid derivatives, including this compound, is a critical reaction that often proceeds through an intramolecular mechanism. This process is significantly influenced by the presence of the adjacent carboxylic acid group, which acts as an intramolecular catalyst. exo-ricerca.itrsc.org

The mechanism for the acid-catalyzed hydrolysis of maleamic acids generally involves three key steps as confirmed by Density Functional Theory (DFT) calculations nih.gov:

Proton Transfer : An initial proton transfer occurs from the hydroxyl of the carboxyl group to the carbonyl oxygen of the amide. nih.govrsc.org This protonation increases the electrophilicity of the amide carbonyl carbon.

Tetrahedral Intermediate Formation : The carboxylate anion then attacks the now activated amide carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.govrsc.org

Intermediate Collapse : The final step involves the breakdown of this tetrahedral intermediate to yield the hydrolysis products. nih.gov

The rate-determining step of this reaction can vary depending on the reaction medium. In an aqueous environment, the collapse of the tetrahedral intermediate is the slowest step, whereas in the gas phase, the formation of the tetrahedral intermediate is rate-limiting. nih.gov The entire process is highly efficient, with the effective concentration of the neighboring carboxy-group in some dialkyl-N-methylmaleamic acids exceeding 10¹⁰M. rsc.org

Solvent and Substituent Effects on Hydrolysis Kinetics

The rate and selectivity of the intramolecular amide hydrolysis of maleamic acid derivatives are highly sensitive to both the solvent and the nature of substituents on the molecule. researchgate.netresearchgate.net

Solvent Effects: The solvent plays a crucial role in the hydrolysis mechanism. For instance, theoretical calculations have shown that reaction barriers for the hydrolysis of N-methylmaleamic acids are significantly lower in solution compared to the gas phase, highlighting the solvent's role in stabilizing transition states. researchgate.net The rate of conversion of benzoic n-butylcarbonic anhydride, a related system, is greatly accelerated in dimethylformamide compared to less polar solvents like n-hexadecane and nitrobenzene, although the product distribution remains unchanged. dss.go.th

Substituent Effects: The number, structure, and position of substituents on the carbon-carbon double bond of maleamic acid derivatives have a profound impact on the kinetics of hydrolysis. researchgate.netresearchgate.net

Alkyl Substituents : A single alkyl group on the double bond increases the rate of hydrolysis, and this effect is magnified with the size of the alkyl group. A second alkyl substituent leads to a disproportionately larger increase in the hydrolysis rate. rsc.org

Aromatic Substituents : The electronic properties of substituents on an N-aryl ring also influence reactivity. Electron-withdrawing groups can enhance intermolecular hydrogen bonding, affecting properties like crystal packing and stability. Conversely, electron-donating groups can stabilize intermediates formed during cyclization reactions.

Isomerization : For mono-substituted citraconamic acids, which are isomers, their hydrolysis is often accompanied by isomerization between the α and β forms. researchgate.net

The following table summarizes the influence of different substituents on the properties and reactivity of maleamic acid derivatives.

| Substituent Type | Effect on Hydrolysis/Reactivity | Reference |

| Single Alkyl Group | Increases hydrolysis rate; effect increases with size. | rsc.org |

| Second Alkyl Group | Disproportionately larger increase in hydrolysis rate. | rsc.org |

| Electron-Withdrawing Groups (on N-aryl ring) | Enhance intermolecular hydrogen bonding. | |

| Electron-Donating Groups (on N-aryl ring) | Stabilize cyclization intermediates. |

Hydrolytic Stability of Maleamic Acid Derivatives in Aqueous Media

The stability of maleamic acid derivatives in aqueous solutions is highly dependent on pH and temperature. rsc.org These compounds are known for their pH sensitivity, with the amide bond being susceptible to hydrolysis even in weakly acidic conditions. researchgate.net

The hydrolysis of maleimides, which are formed from the cyclization of maleamic acids, leads to the formation of the corresponding unreactive maleamic acid derivatives. rsc.orgmdpi.com The rate of this ring-opening hydrolysis is significantly influenced by the pH of the medium.

At acidic pH (below 5.5) , maleimide groups are relatively stable, and degradation is not observed. rsc.org

At neutral to slightly basic pH (7.4) , the rate of hydrolysis increases, leading to faster degradation. rsc.org

At higher pH (9.0 and above) , the ring-opening hydrolysis becomes very rapid. rsc.org

Temperature also plays a critical role, with an increase in temperature leading to an increased rate of hydrolysis. For example, the degradation time of a hydrogel cross-linked with maleimide derivatives decreased from 98 days at 20°C to just 2 days at 50°C at a pH of 7.4. rsc.org This pH-dependent instability is a key feature that is utilized in the design of "smart" delivery systems that release their payload in specific acidic environments. researchgate.net

The table below illustrates the effect of pH on the stability and degradation of maleimide-containing hydrogels.

| pH | Temperature (°C) | Degradation Time | Reference |

| 3.0 | 37 | No significant degradation | rsc.org |

| 5.5 | 37 | No significant degradation | rsc.org |

| 7.4 | 20 | 98 days | rsc.org |

| 7.4 | 37 | Not specified, but faster than at 20°C | rsc.org |

| 7.4 | 50 | 2 days | rsc.org |

| 9.0 | 37 | Rapid degradation | rsc.org |

Other Significant Chemical Transformations

Beyond hydrolysis, the maleamic acid moiety and its carbamoyl (B1232498) group can participate in other important chemical reactions, including redox processes and carbamoylation of biologically relevant molecules.

Redox Reactions of Maleamic Acid Moieties

The maleamic acid structure can undergo both oxidation and reduction reactions, transforming the functional groups and enabling the synthesis of various derivatives.

Oxidation: Maleamic acid derivatives can be oxidized to form the corresponding maleimides. Common oxidizing agents used for this transformation include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: The reduction of the maleamic acid moiety can lead to other functional groups. Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are typically employed for these reduction processes.

In a different context, maleamic acid itself has been investigated as a potential anode material for lithium-ion batteries. mdpi.com In this application, the redox activity of the carbonyl groups is central. The initial electrochemical reaction involves the substitution of the proton in the carboxylic acid group with lithium ions. mdpi.com This process is gradual, with the full redox capacity of the material developing over multiple charge-discharge cycles. mdpi.com

Carbamoylation Reactions of Nucleobases (Relevance to Carbamoyl Functionality)

The carbamoyl group (-CONH₂) present in this compound is related to the reactive isocyanate (-N=C=O) functional group, which is known to carbamoylate nucleophiles, including the nucleobases of DNA. acs.orgacs.org Isocyanates are highly reactive electrophiles that can form covalent adducts with the amino groups of DNA bases, a process known as carbamoylation. acs.orgacs.orgscispace.com This reaction does not require metabolic activation. researchgate.net

The mechanism of carbamoylation of nucleobases by isocyanates has been studied using density functional theory and is proposed to be a stepwise process acs.orgacs.org:

Formation of a π-complex between the isocyanate and the nucleobase.

Rate-determining C-N covalent bond formation, which proceeds through the more reactive imine tautomer of the nucleobase.

Two subsequent proton transfers, mediated by water molecules, to yield the final stable urea adduct.

The reactivity of nucleobases towards carbamoylation follows the order: cytosine > adenine (B156593) > guanine . acs.orgacs.org This order is attributed to the basicity of the nucleobases and the stability of their corresponding imine forms. acs.orgacs.org The carbamoyl functionality can also be introduced onto the amino groups of nucleosides like deoxycytidine and deoxyadenosine (B7792050) using N-arylcarbamoyl groups, which can be removed by heating, allowing for reversible control of DNA hybridization. rsc.org

Derivatization, Analogues, and Structure Reactivity Relationships

Synthesis of Novel N-Carbamoyl-Maleamic Acid Derivatives and Analogs

The synthesis of this compound derivatives is primarily achieved through the aminolysis of maleic anhydride (B1165640) and its substituted variants. This straightforward reaction provides access to a wide array of N-substituted maleamic acids.

The reaction of maleic anhydride with primary amines is a common and efficient method for producing N-substituted maleamic acids. google.com The synthesis of N-arylmaleamic acids, for instance, is typically accomplished by reacting various aniline (B41778) derivatives with maleic anhydride. rsc.org This reaction is often carried out in solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and generally proceeds with high yields. mdpi.comresearchgate.net For example, the acylation of anilines with maleic anhydride in ether can produce the corresponding N-phenyl maleamic acids in yields ranging from 87–95%. mdpi.com The reaction is exothermic and typically conducted at temperatures between 0 °C and 45 °C. rsc.org

Similarly, N-alkyl maleamic acids can be synthesized by reacting maleic anhydride with an appropriate alkylamine. google.com These reactions are often the first step in the synthesis of N-alkyl maleimides, with the intermediate maleamic acid being isolated before subsequent cyclodehydration. google.com The choice of solvent and reaction conditions can be optimized to ensure high yields of the desired N-alkyl maleamic acid. researchgate.net

| Reactant 1 (Anhydride) | Reactant 2 (Amine) | Product (Maleamic Acid) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Maleic Anhydride | Aniline | N-Phenylmaleamic acid | Ether | 87-95 | mdpi.com |

| Maleic Anhydride | p-Biphenylamine | N-Biphenylmaleamic acid | CHCl3 | 62.5 (recrystallized) | srce.hr |

| Maleic Anhydride | 4-Nitroaniline | N-(4-Nitrophenyl)maleamic acid | DMF | 70 | humanjournals.com |

| Maleic Anhydride | Alkylamine | N-Alkyl maleamic acid | Toluene | Not specified | google.com |

| Citraconic Anhydride | n-Butylamine | N-Butyl citraconamic acid isomers | Not specified | Tunable ratio | researchgate.net |

The incorporation of heterocyclic rings into the maleamic acid structure has been a fruitful strategy for developing compounds with specific biological or material properties. This is achieved by using primary amines that contain a heterocyclic moiety. For example, various N-(substituted benzothiazole-2-yl) maleamic acids have been synthesized by reacting 2-aminobenzothiazoles with maleic anhydride. jocpr.com Similarly, maleamic acids bearing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings have been prepared from the corresponding 2-amino-5-substituted-1,3,4-oxadiazoles/thiadiazoles. researchgate.net The synthesis of N-(thiazol-2-yl)maleamic acid derivatives has also been reported, starting from aminothiazoles and maleic anhydride in dioxane. jocpr.com The reaction of creatinine (B1669602) with maleic anhydride leads to the formation of N-Creatininyl maleamic acid. researchgate.net These syntheses demonstrate the versatility of the maleic anhydride aminolysis reaction for creating a diverse library of heterocyclic maleamic acid derivatives.

| Heterocyclic Amine | Product (Maleamic Acid) | Key Findings | Reference |

|---|---|---|---|

| 2-Aminothiazole derivatives | N-(Thiazol-2-yl)maleamic acid derivatives | Efficient synthesis via reaction with maleic anhydride in dioxane. | jocpr.com |

| 2-Amino-5-substituted-1,3,4-oxadiazole | N-[5-substituted-1,3,4-oxadiazole-2-yl]maleamic acids | Serves as a precursor to polymaleimides with potential high thermal stability. | researchgate.net |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | Amic acids containing 1,3,4-thiadiazole ring | Synthesized by reaction with various cyclic anhydrides. | researchgate.net |

| Creatinine | N-Creatininyl maleamic acid | Can be used as a monomer for electrochemical polymerization. | researchgate.net |

| Amino group-containing N-cyclic compounds | N-cyclic maleamic acids | High yield synthesis in acetic acid. | google.com |

Exploration of Substituent Effects on Reactivity and Molecular Conformation

The chemical behavior of maleamic acids is highly dependent on the nature and position of substituents on both the nitrogen atom and the carbon-carbon double bond. These substituents exert significant electronic and steric effects that influence reaction rates and molecular geometry.

Substituents on the N-aryl ring of maleamic acids have a pronounced effect on their reactivity, particularly in cyclization reactions. The rate of formation of N-substituted maleimides from their corresponding maleamic acids is influenced by the electronic properties of the para-substituent on the aryl ring. researchgate.net For instance, the rate of dehydration of N-phenylmaleamic acid has been quantitatively studied. researchgate.net It has been observed that derivatives with electron-withdrawing groups exhibit different reactivity compared to those with electron-donating groups. researchgate.net

When considering substituents on the maleic anhydride precursor, such as in the reaction of itaconic anhydride with aryl amines, electronic effects control the regioselectivity of the ring-opening. tubitak.gov.trtubitak.gov.tr Electron-donating groups on the arylamine favor nucleophilic attack at the C-5 carbonyl, whereas electron-withdrawing groups direct the attack to the C-2 carbonyl. tubitak.gov.trtubitak.gov.tr Furthermore, the hydrolysis rates of maleamic acid derivatives are significantly affected by the number, structure, and position of substituents on the double bond. researchgate.net Mono- and di-alkyl substituted maleamic acids show different pH-dependent hydrolysis kinetics and selectivity. researchgate.net The introduction of two methyl groups on the double bond, for example, can dramatically increase the rate of cyclization. scispace.com

Intramolecular hydrogen bonding is a key structural feature of maleamic acids that profoundly influences their conformation and reactivity. Single-crystal X-ray studies have revealed the presence of strong intramolecular hydrogen bonds in these molecules. researchgate.net For example, in N-(Carboxymethyl) maleamic acid (malgly), two intramolecular hydrogen bonds contribute to a planar molecular structure, which in turn hinders its cyclization to the corresponding maleimide (B117702). researchgate.netresearchgate.net In contrast, N-Carbamylmaleamic acid (malur) readily undergoes cyclodehydration. researchgate.netresearchgate.net

The conformation of the carboxylic acid group (syn or anti) also plays a crucial role. In the crystal structure of N-[2-(Trifluoromethyl)phenyl]maleamic acid, the –COOH group adopts a syn conformation, leading to the formation of intermolecular hydrogen-bonded dimers rather than an intramolecular O—H⋯O hydrogen bond. iucr.orgnih.gov This contrasts with other maleamic acids where an anti conformation facilitates intramolecular hydrogen bonding. nih.gov The presence and strength of these hydrogen bonds can be investigated using spectroscopic techniques like NMR. mdpi.comnih.gov The strong π-bonding between the amide carbon and nitrogen, in conjunction with these hydrogen bonds, dictates the planarity and cyclization potential of the maleamic acid. researchgate.net

| Compound | Key Structural Feature | Impact on Reactivity/Conformation | Reference |

|---|---|---|---|

| N-(Carboxymethyl) maleamic acid (malgly) | Two strong intramolecular hydrogen bonds | Planar molecule, does not undergo cyclization. | researchgate.netresearchgate.net |

| N-Carbamylmaleamic acid (malur) | Favorable conformation for cyclization | Undergoes cyclodehydration to N-carbamyl maleimide. | researchgate.netresearchgate.net |

| N-[2-(Trifluoromethyl)phenyl]maleamic acid | Syn conformation of -COOH group, forms intermolecular H-bonded dimers | No intramolecular O-H---O hydrogen bond observed in the crystal structure. | iucr.orgnih.gov |

| General N-substituted maleamic acids | Intramolecular hydrogen bonding | Influences planarity and potential for cyclization. | researchgate.net |

Design and Synthesis of Maleamic Acid-Based Conjugates and Linkers

The unique pH-dependent hydrolysis of maleamic acids makes them attractive candidates for the design of cleavable linkers in drug delivery systems. nih.gov Maleic acid derivatives can undergo intramolecular cyclization at a pH lower than the pKa of the carboxylic acid, leading to the release of an amine-containing cargo. nih.gov This property has been exploited to create pH-sensitive linkers that are stable at physiological pH (around 7.4) but cleave in the more acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes. nih.govnih.gov

A notable application is in the development of antibody-drug conjugates (ADCs). nih.gov A linker based on thiomaleamic acid chemistry has been developed that is stable at physiological pH but cleaves at the mildly acidic pH of lysosomes, providing a mechanism for targeted drug release. nih.gov The design of these linkers can be fine-tuned by introducing substituents onto the maleamic acid backbone. For instance, a methyl-substituted maleamic acid linker was used to conjugate doxorubicin (B1662922) to glutathione (B108866), creating a prodrug that releases the active drug in response to the acidic tumor microenvironment. nih.govunimi.it While mono-substituted maleamic acids often show selective acidic hydrolysis, disubstituted derivatives can have their hydrolysis at neutral pH compete with imide formation, a factor that must be considered in linker design. unimi.itrsc.org The synthesis of these conjugates involves coupling the maleamic acid linker to a drug molecule, often through an amide bond, and then attaching this construct to a targeting moiety like an antibody or a peptide. nih.govuu.nl

Maleamic Acid Derivatives as Acid-Sensitive Linkers in Delivery Systems

Maleamic acid and its derivatives are notable for their application as acid-sensitive linkers in advanced drug delivery systems. researchgate.netrsc.org The core of their utility lies in the amide bond, which, unlike typical amide bonds that require extreme conditions for cleavage, can undergo intramolecular hydrolysis in weakly acidic environments. researchgate.netuu.nl This characteristic is particularly valuable for creating prodrugs or "smart" nanoparticles designed to release their therapeutic payload in the acidic microenvironment of tumors (pH 6.5–7.0) or within the even more acidic compartments of the cell, such as endosomes (pH 5.0–6.0) and lysosomes (pH 4.5–5.0). nih.govsci-hub.semorressier.com

The mechanism of this acid-catalyzed hydrolysis is facilitated by the neighboring carboxylic acid group on the maleamic acid backbone. nih.govrsc.org This intramolecular catalysis proceeds via the formation of a tetrahedral intermediate, leading to the cleavage of the amide bond and the release of the conjugated molecule. nih.gov The rate and pH sensitivity of this hydrolysis are highly dependent on the number, type, and position of substituents on the cis-double bond of the maleamic acid structure. researchgate.netrsc.org This structure-reactivity relationship allows for the fine-tuning of drug release profiles.

Research has shown that the number of substituents on the double bond significantly impacts the sensitivity of the linker. sci-hub.se Generally, a greater number of substituents leads to a more sensitive derivative. sci-hub.se For instance, disubstituted maleamic acids, such as those derived from 2,3-dimethylmaleic anhydride, are exceptionally sensitive and can be cleaved at the subtle acidity of the tumor extracellular matrix (pHe). sci-hub.semorressier.com One study found that a disubstituted maleamic acid linker released approximately 67% of conjugated doxorubicin (Dox) at pH 6.5 within 24 hours, compared to only about 18% at pH 7.4. morressier.com In contrast, unsubstituted maleamic acid (derived from maleic anhydride) is stable at neutral pH but shows slow degradation at pH 5.5, with a half-life of about 16 hours. sci-hub.se

Mono-substituted derivatives, such as those from citraconic anhydride, exhibit intermediate stability and slower, more selective hydrolysis compared to their disubstituted counterparts. researchgate.netnih.gov The specific placement of a single substituent also influences the reaction kinetics, with studies on n-butyl citraconamic acid isomers (α and β) showing that their hydrolysis is accompanied by isomerization between the two forms. researchgate.netrsc.org

The strategic use of these linkers can create delivery systems that respond to specific biological triggers. For example, a system using a dimethylmaleamidic acid amide was designed for acidity-controlled charge-reversal, allowing a nanoparticle to shed its protective polyethylene (B3416737) glycol (PEG) shield upon reaching the tumor's acidic environment. sci-hub.sethno.org Similarly, a prodrug of doxorubicin linked to glutathione via a methyl-substituted maleamic acid derivative was designed to be inactive and cell-impermeable until the linker was cleaved by tumor acidity, releasing the active drug on-site. nih.gov

Table 1: pH-Dependent Hydrolysis of Various Maleamic Acid Derivatives This table provides a qualitative comparison of the hydrolysis behavior of different maleamic acid derivatives at various pH levels, based on findings from multiple studies. Half-life (t½) indicates the time for 50% of the compound to hydrolyze.

| Derivative Type | Substituents | pH 7.4 (Physiological) | pH ~6.5 (Tumor pHe) | pH ~5.0 (Endosomal) | Key Findings |

| Maleamic Acid | H, H | Stable sci-hub.se | Slow degradation nih.gov | Degradation (t½ ~7h at pH 3.0) sci-hub.se | Basic structure, requires more acidic conditions for efficient cleavage. sci-hub.se |

| Citraconic Acid Amide | CH₃, H | Largely stable nih.gov | Moderate degradation nih.gov | Faster degradation nih.gov | Mono-substituted; slower and more selective hydrolysis than disubstituted analogs. researchgate.net |

| Dimethylmaleic Acid Amide | CH₃, CH₃ | Unstable, competes with imide formation researchgate.netrsc.org | Rapid cleavage (e.g., ~67% release in 24h) morressier.com | Very rapid cleavage thno.org | Disubstituted; highly sensitive to mild acidity, suitable for targeting tumor pHe. sci-hub.semorressier.com |

| cis-Aconitic Acid Amide | CH₂COOH, H | Stable nih.gov | Degradable nih.gov | Rapid cleavage (t½ ~1h at pH 5.0) thno.org | The additional carboxyl group assists in intramolecular catalysis. rsc.orgthno.org |

Conjugation with Biomolecules and Other Substrates

The formation of a maleamic acid linkage is a straightforward and widely used method for conjugating molecules, particularly in the development of therapeutic agents and functional materials. uu.nl The fundamental reaction involves the nucleophilic attack of a primary amine on a maleic anhydride derivative. researchgate.net This reaction is efficient and can be used to attach maleamic acid-based linkers to a wide array of biomolecules and substrates that possess primary amino groups.

A primary application of this conjugation chemistry is in the creation of prodrugs and bioconjugates. nih.govannalsofrscb.ro Therapeutic peptides, which have high tissue penetration but are often cleared rapidly from the bloodstream, can be conjugated to carriers like polymeric micelles using maleic acid amide-based linkers. uu.nluu.nl This strategy aims to protect the peptide in circulation and facilitate its release at the target site through the linker's pH-sensitive hydrolysis. uu.nl Similarly, chemotherapeutic drugs like doxorubicin and emetine (B1671215) have been conjugated via their amino groups to maleamic acid derivatives to create acid-activatable prodrugs. nih.govthno.org

The conjugation process is versatile. For example, new derivatives of the antibiotic trimethoprim (B1683648) have been synthesized by first reacting its amino group with maleic anhydride to form the maleamic acid, which can then be cyclized to the corresponding maleimide. annalsofrscb.ro This two-step process highlights the chemical relationship between maleamic acids and maleimides, which are themselves crucial reagents in bioconjugation, known for their high reactivity towards thiol groups on cysteine residues in proteins. researchgate.netrsc.org

Beyond small molecule drugs and peptides, maleamic acid chemistry has been used to modify larger biomacromolecules and polymers. In one study, chitosan (B1678972), a natural polymer, was modified by reacting its amino groups with maleic anhydride to create N-maleamic acid-chitosan derivatives, intended for use as a drug delivery system. core.ac.uk This demonstrates the potential for creating novel biomaterials with controlled-release properties.

The synthesis of N-maleoyl amino acids, which are valuable heterobifunctional crosslinkers, often proceeds through a maleamic acid intermediate. arkat-usa.org An amino acid is reacted with a maleic anhydride derivative to form the N-substituted maleamic acid, which is subsequently dehydrated to form the stable N-maleoyl ring structure. researchgate.net While this cyclization is a common synthetic goal, care must be taken with the reaction conditions, as attempting the cyclization of a maleamic acid by refluxing in water can lead to hydrolysis of the entire molecule rather than the desired imide formation. arkat-usa.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms in a molecule and the forces that govern its shape. For N-Carbamoyl-Maleamic Acid and its derivatives, these methods have unveiled key structural features.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecular systems. arxiv.org Geometry optimization using DFT, particularly with functionals like B3LYP and basis sets such as 6-311G(3df,3pd) or 6-311++G(d,p), is a crucial first step in theoretical studies. nih.govorientjchem.org This process determines the lowest energy arrangement of atoms, providing insights into bond lengths, bond angles, and dihedral angles. orientjchem.org For instance, DFT calculations have been employed to optimize the molecular geometry of various organic compounds, forming the basis for further analysis of their electronic and spectroscopic properties. orientjchem.orgresearchgate.net The choice of the DFT functional and basis set is critical for obtaining results that correlate well with experimental data. nih.gov

Analysis of Intramolecular Hydrogen Bonds and Planarity

Studies on related compounds, like N-(carboxymethyl) maleamic acid, have revealed that strong intramolecular hydrogen bonds, in conjunction with π-bonding in the amide group, can lead to a planar molecular structure. researchgate.net However, in other cases, such as (Z)-3-(2-aminophenylcarbamoyl)propenoic acid, the molecule is non-planar, with the planes of the aminophenyl and maleamic acid groups being inclined to each other. researchgate.netiucr.org The presence and nature of these intramolecular interactions are crucial in dictating whether the molecule adopts a planar or a non-planar conformation. The introduction of specific functional groups can promote the formation of intramolecular hydrogen bonds, leading to planar tricyclic structures in some energetic materials. mdpi.com

Mechanistic Investigations using Computational Methods

Computational methods are invaluable for mapping out the energetic landscape of chemical reactions, allowing for the characterization of transient species like transition states and the elucidation of reaction pathways.

Characterization of Transition States and Reaction Pathways

Computational studies have been employed to investigate the cyclodehydration of N-substituted maleamic acids to form the corresponding maleimides and isomaleimides. researchgate.net These studies, using methods like the PM3 Hamiltonian, have identified transition states for the various reaction pathways. researchgate.net The calculations support a mechanism involving the initial loss of a carboxylic proton, followed by the formation of a mixed anhydride (B1165640) intermediate, which then cyclizes. researchgate.net The relative energies of the transition states help to determine the most probable reaction pathway. researchgate.net For example, in the intramolecular amide hydrolysis of N-methylmaleamic acid, a concerted reaction mechanism was found to be energetically more favorable than a stepwise mechanism. researchgate.net The geometry of the transition states is a key factor in determining the preferred reaction mechanism. researchgate.net

The utility of computational methods extends to understanding other reactions as well. For instance, in the uncatalyzed transamidation of maleamic acids, computational insights can help rationalize the reversible formation of amides and anhydrides. nih.gov

Elucidation of Solvent Effects on Reaction Barriers

The surrounding solvent can significantly influence the rate of a chemical reaction by stabilizing or destabilizing the reactants, intermediates, and transition states. Computational models, such as the polarizable continuum model (PCM), are used to simulate these solvent effects. researchgate.netnih.gov

For the intramolecular amide hydrolysis of N-methylmaleamic acid, calculations have shown that the reaction barriers are significantly lower in solution compared to the gas phase. researchgate.net This indicates that the transition state is more stabilized by the solvent than the reactant. The choice of solvent can also influence the selectivity of a reaction by altering the relative energy barriers of competing pathways. frontiersin.org For example, in some reactions, polar solvents can increase the reaction barrier, while in others, they can decrease it, depending on the nature of the reactants and transition states. chemrxiv.org The ability of a solvent to form hydrogen bonds can also play a crucial role in altering reaction barriers. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Although specific studies on the isolated molecule are sparse, MD simulations have been employed to investigate the behavior of a closely related derivative, N-Carbamoyl-d-p-hydroxyphenylglycine, when bound to the active site of N-Carbamoyl-d-amino acid amidohydrolase. nd.edunih.gov These studies, running for durations such as 50 nanoseconds, have been instrumental in understanding the substrate's binding mode and the interactions crucial for enzymatic catalysis. nd.edunih.gov The simulations revealed that specific amino acid residues of the enzyme form hydrogen bonds and hydrophobic interactions with the ligand, stabilizing it in a conformation favorable for hydrolysis. nd.edunih.gov This highlights how MD simulations can elucidate the dynamic interplay between a small molecule and its biological target.

For this compound itself, a hypothetical molecular dynamics simulation would provide valuable data on its conformational landscape. The molecule possesses several rotatable bonds, including the C-C single bonds in the maleamic acid backbone and the C-N bonds of the amide and carbamoyl (B1232498) groups. The rotation around these bonds is subject to energy barriers, and MD simulations can map these rotational energy landscapes. nd.edu For instance, the rotation around the amide C-N bond is known to have a significant energy barrier due to its partial double bond character, leading to distinct syn and anti conformations. nd.edu

A summary of the potential parameters and research findings that could be obtained from a dedicated molecular dynamics study of this compound is presented in the table below.

| Parameter | Description | Potential Research Findings |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Provides insight into the overall structural stability and conformational drift of the molecule over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Identifies the flexible and rigid regions within the this compound molecule. |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds over time. | Can determine the preferred conformations (e.g., trans vs. cis isomers of the amide bond) and the energy barriers for rotation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference atom. | Can be used to analyze the solvation shell of this compound and its interactions with solvent molecules. |

| Hydrogen Bond Analysis | Identifies and tracks the formation and lifetime of intramolecular and intermolecular hydrogen bonds. | Elucidates the role of hydrogen bonding in stabilizing specific conformations and mediating interactions with the solvent. |

Advanced Characterization and Spectroscopic Analysis Excluding Basic Identification Data

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful non-destructive analytical technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes the bonds within the molecule to vibrate at specific frequencies, resulting in a unique spectral fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups within the N-Carbamoyl-maleamic acid molecule. The FTIR spectrum, typically recorded using a KBr wafer technique, reveals several key absorption bands. nih.govekb.eg

Key functional groups and their corresponding vibrational frequencies include the N-H group, the acidic O-H group, the carbonyl (C=O) groups of both the acid and amide, and the carbon-carbon double bond (C=C). ekb.eg For instance, in related maleamic acid derivatives, the N-H stretch is observed around 3445 cm⁻¹, the acidic O-H stretch at approximately 3018 cm⁻¹, the acidic C=O stretch near 1738 cm⁻¹, and the amidic C=O stretch around 1642 cm⁻¹. ekb.eg The aliphatic C=C bond shows a characteristic peak at about 1639 cm⁻¹. ekb.eg The analysis of N-(2-aminophenyl)maleamic acid also shows characteristic peaks for N-H, C=O, and other functional groups in the FTIR spectrum. researchgate.net Similarly, studies on N-allyl maleamic acid hydrogels utilize FTIR to confirm the presence of key functional groups. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H | Stretch | 3445 | ekb.eg |

| O-H (acid) | Stretch | 3018 | ekb.eg |

| C=O (acid) | Stretch | 1738 | ekb.eg |

| C=O (amide) | Stretch | 1642 | ekb.eg |

| C=C (aliphatic) | Stretch | 1639 | ekb.eg |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Studies

Proton (¹H) NMR spectroscopy provides valuable information about the number, type, and connectivity of hydrogen atoms in a molecule. In derivatives of maleamic acid, the chemical shifts of the protons are influenced by their local electronic environment. For example, in (Z)-3-(4-trityl-phenylcarbamoyl)-acrylic acid, the amide proton (NH) appears as a singlet at approximately 7.8 ppm in CDCl₃. sciencelink.net The olefinic protons of the maleamic acid backbone typically appear as doublets due to cis-coupling. For instance, in N-(2-aminophenyl)maleamic acid, the two olefinic protons (H2 and H3) are observed as doublets at 6.27 ppm and 6.61 ppm, respectively, with a coupling constant of 12.2 Hz in DMSO-d₆. researchgate.net The chemical shifts of protons in related maleamic acid compounds are well-documented and aid in structural confirmation. chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopic Studies

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired using proton-decoupling techniques to enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

In N-(2-aminophenyl)maleamic acid, the carbonyl carbon of the carboxylic acid is observed at δ 167.5 ppm, while the amide carbonyl carbon (C4) is at δ 165.0 ppm. researchgate.net The olefinic carbons (C2 and C3) resonate at δ 130.6 ppm and δ 134.5 ppm, respectively. researchgate.net In other maleamic acid derivatives, the carboxylic and amide carbons have been reported to appear at approximately 167.3 ppm and 165 ppm, respectively. researchgate.net The chemical shifts in ¹³C NMR are a powerful tool for identifying the different carbon environments within the this compound structure. chemicalbook.com

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for N-(2-aminophenyl)maleamic acid in DMSO-d₆ researchgate.net

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 167.5 |

| C4 (Amide Carbonyl) | 165.0 |

| C5 | 143.9 |

| C3 (Olefinic) | 134.5 |

| C2 (Olefinic) | 130.6 |

| C8 | 127.8 |

| C10 | 127.0 |

| C6 | 122.4 |

| C9 | 116.8 |

| C7 | 116.5 |

Advanced NMR Techniques for Conformational Analysis

The conformational preferences and dynamics of flexible molecules like this compound can be investigated using advanced NMR techniques. copernicus.org Methods like Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) can provide insights into the spatial proximity of atoms and the rates of conformational exchange. copernicus.orgnih.gov For complex molecules, computational methods are often used in conjunction with experimental NMR data to build a comprehensive picture of the conformational landscape. auremn.org.brresearchgate.net While specific advanced NMR studies on this compound are not extensively detailed in the provided context, the principles of these techniques are broadly applicable for studying its conformational isomers and rotational barriers around single bonds. copernicus.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is approximately 158.11 g/mol . nih.gov

Upon electron ionization, the molecule can undergo various fragmentation pathways. Common fragmentation patterns for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu). uou.ac.in For amides, cleavage of the bonds adjacent to the carbonyl group is typical. uou.ac.in The fragmentation of related compounds can provide clues to the expected fragmentation of this compound. For instance, the mass spectrum of maleamic acid shows characteristic fragments. nist.gov The analysis of fragmentation patterns of derivatized carbohydrates also highlights common cleavage pathways, such as glycosidic bond cleavages and cross-ring cleavages, which are principles applicable to the fragmentation of other organic molecules. nih.gov The fragmentation of pentan-3-one, for example, shows a characteristic acylium ion, [RCO]⁺, which is a stable fragment also expected in the mass spectrum of this compound. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide valuable information about the compound's structure.

The fragmentation of this compound is expected to occur at its most labile bonds, primarily the amide and carboxylic acid functionalities. Based on studies of similar carboxylic acids and amides, key fragmentation pathways can be predicted. libretexts.org In positive ion mode, the protonated molecule would likely undergo characteristic losses.

Predicted ESI-MS/MS Fragmentation Data for this compound ([C₅H₆N₂O₄+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 175.04 | 157.03 | 18 (H₂O) | Loss of water from the carboxylic acid group |

| 175.04 | 131.03 | 44 (CO₂) | Decarboxylation from the carboxylic acid group |

| 175.04 | 132.04 | 43 (HNCO) | Loss of isocyanic acid from the carbamoyl (B1232498) group |

| 175.04 | 114.03 | 61 (H₂NCONH₂) | Loss of urea (B33335) |

These fragmentation patterns, involving the loss of small neutral molecules such as water, carbon dioxide, and isocyanic acid, are diagnostic for the presence of carboxylic acid and carbamoyl-amide groups within the molecule. libretexts.orgrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of derivatives of this compound. This method is particularly useful for monitoring the formation of these derivatives in reaction mixtures, assessing the stability of the parent compound under various conditions, and identifying degradation products. mdpi.comresearchgate.net

For instance, the hydrolysis of N-substituted maleimides to their corresponding maleamic acid derivatives can be effectively monitored using LC-MS. tandfonline.comtandfonline.com The separation of the starting material, intermediates, and final products is achieved by the liquid chromatography component, while the mass spectrometer provides sensitive and selective detection and identification of each species.

In a typical application, a reverse-phase HPLC column could be used to separate this compound and its potential derivatives based on their polarity. The eluent would then be introduced into the mass spectrometer, operating in either positive or negative ion mode, to generate mass spectra for the separated components. This allows for the quantitative evaluation of reaction progress or compound stability over time. mdpi.comuts.edu.au

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. These methods are vital for determining the thermal stability, melting behavior, and decomposition pathways of this compound.

Differential Scanning Calorimetry (DSC) in Reaction Pathway and Stability Studies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org This technique can be used to determine the melting point, glass transition temperature, and to study exothermic or endothermic processes such as crystallization and decomposition.

For this compound, a key thermal event is its melting point, which has been reported to be in the range of 164-165°C. nasa.gov A DSC thermogram would show an endothermic peak corresponding to this melting transition. wikipedia.org

Beyond the melting point, DSC can reveal information about the thermal stability and decomposition of the compound. The decomposition of related organic acids and amides often involves multiple steps, which would appear as a series of exothermic or endothermic peaks in the DSC curve at higher temperatures. cellulosechemtechnol.roresearchgate.net By analyzing these peaks, insights into the reaction pathway of thermal decomposition can be gained. For example, the decomposition of similar compounds can involve decarboxylation and the breakdown of the amide structure. plos.org

Expected Thermal Events for this compound in DSC Analysis

| Thermal Event | Temperature Range (°C) | Type of Transition | Remarks |

| Melting | 164 - 165 | Endothermic | Corresponds to the solid-to-liquid phase transition. nasa.gov |

| Decomposition | > 200 | Exothermic/Endothermic | Onset of thermal degradation, likely involving multiple steps such as decarboxylation and amide bond cleavage. pku.edu.cnresearchgate.net |

The precise temperatures and nature of the decomposition peaks would depend on factors such as the heating rate and the atmosphere (e.g., inert or oxidative).

Other Spectroscopic and Analytical Techniques Relevant to Structure

In addition to mass spectrometry and thermal analysis, other spectroscopic techniques are essential for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the vinyl protons (HC=CH), the carboxylic acid proton (-COOH), and the amide protons (-NH- and -NH₂). The coupling between the vinyl protons would confirm their cis relationship.

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbons of the carboxylic acid and amide groups, as well as the sp² hybridized carbons of the double bond. bhu.ac.inhmdb.ca

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid group (around 3300-2500 cm⁻¹).

N-H stretching bands for the primary amide and secondary amide groups (around 3400-3200 cm⁻¹).

C=O stretching bands for the carboxylic acid and amide carbonyls (typically in the region of 1750-1650 cm⁻¹).

N-H bending vibrations for the amide groups (around 1650-1550 cm⁻¹).

C=C stretching for the alkene group (around 1630 cm⁻¹). chemicalbook.comresearchgate.netresearchgate.net

These spectroscopic data, in conjunction, provide a comprehensive and unambiguous confirmation of the structure of this compound.

Applications in Materials Science and Polymer Chemistry

N-Carbamoyl-Maleamic Acid as a Monomer in Polymer Synthesis

The unique chemical structure of this compound enables its participation in various polymerization reactions, leading to the creation of polymers with tailored properties.

Functionalization of Block Copolymers (e.g., Styrene-Butadiene-Styrene) via Grafting

This compound (NCMA) can be effectively grafted onto block copolymers like styrene-butadiene-styrene (SBS) to modify their surface properties and enhance adhesion. savemyexams.comresearchgate.net In this process, a bifunctional monomer, NCMA, is chemically bonded to the existing polymer backbone. savemyexams.com The grafting reaction is typically initiated by the thermal decomposition of an initiator, such as benzoyl peroxide, which generates free radicals. savemyexams.comresearchgate.net

The concentration of NCMA used for the functionalization of SBS can range from 0.5 to 3% by weight, based on the copolymer mass. savemyexams.comresearchgate.net Research has shown that the maximum amount of grafted NCMA is achieved when the SBS is modified with 1% (w/w) NCMA, resulting in approximately 0.3% (w/w) of the monomer being grafted onto the polymer. savemyexams.comresearchgate.net This modification significantly alters the surface characteristics of the SBS copolymer. For instance, the contact angle with water on the original SBS is around 95°, which decreases to 77° after grafting with 1% (w/w) NCMA, indicating an increase in surface polarity. savemyexams.comresearchgate.net This enhanced polarity leads to improved adhesion properties. When tested with a commercial polyurethane adhesive, the modified SBS with the highest amount of grafted NCMA exhibited a T-peel strength value five times higher than that of the original, unmodified SBS. savemyexams.comresearchgate.net

Table 1: Effect of NCMA Grafting on Styrene-Butadiene-Styrene (SBS) Copolymer

| Property | Original SBS | Modified SBS (1% w/w NCMA) |

| NCMA Concentration | 0% | 1% (w/w) |

| Grafted NCMA | 0% | ~0.3% (w/w) |

| Water Contact Angle | 95° | 77° |

| T-Peel Strength Increase | - | 5x |

Role in Condensation Polymerization for Resin Formation

Condensation polymerization is a process where monomers join together, releasing a small molecule, typically water, as a byproduct. savemyexams.com This type of polymerization is fundamental to the formation of various resins. For a monomer to participate in condensation polymerization, it must possess at least two reactive functional groups. libretexts.org this compound, with its carboxylic acid and amide functionalities, fits this requirement.